molecular formula C10H10N2OS B3361026 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- CAS No. 90915-07-4

4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-

Cat. No.: B3361026
CAS No.: 90915-07-4
M. Wt: 206.27 g/mol
InChI Key: SALZXYUJJZVVFD-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is a heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolidinone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- typically involves the reaction of phenylmethylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other imidazolidinones. Its ability to induce apoptosis through ROS production and JNK pathway activation sets it apart from other similar compounds .

Properties

IUPAC Name

1-benzyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALZXYUJJZVVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418649
Record name 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-07-4
Record name 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ammonium thiocyanate (47.27 g) and N-benzylglycine ethyl ester (40.0 g) were fused together at 140° C. for 4 hours. The deep red solution was allowed to cool to room temperature and the solid residue washed with ethanol/water (1:1) (200 ml). The solid was collected by filtration, washed with ethanol/water (1:1) (5×200 ml) and with diethyl ether (3×100 ml) to afford 1-benzyl-2-thiohydantoin (24.72 g), m.p. 150°-152° C.
Quantity
47.27 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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